N'-Hydroxy-1H-benzimidazole-5-carboximidamide
Overview
Description
N’-Hydroxy-1H-benzimidazole-5-carboximidamide is a chemical compound with the CAS Number: 939999-63-0 . It has a molecular weight of 176.18 and its IUPAC name is N’-hydroxy-1H-benzimidazole-5-carboximidamide . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for N’-Hydroxy-1H-benzimidazole-5-carboximidamide is1S/C8H8N4O/c9-8 (12-13)5-1-2-6-7 (3-5)11-4-10-6/h1-4,8H,9H2, (H,10,11)
. This code provides a specific description of the molecule’s structure.
Scientific Research Applications
1. Cancer Treatment
N'-Hydroxy-1H-benzimidazole-5-carboximidamide derivatives have shown significant potential in the treatment of various forms of cancer. For example, some derivatives have been identified as androgen receptor down-regulating agents in advanced prostate cancer, indicating potential for development as new drugs for this disease (Purushottamachar et al., 2013). Additionally, specific 1H-benzimidazole derivatives have been synthesized and evaluated for their cytostatic activities against various cancer cell lines, indicating their potential as chemotherapeutic agents (Varshney et al., 2015).
2. Antimicrobial and Antifungal Applications
1H-benzimidazole derivatives have demonstrated diverse antimicrobial and antifungal activities. For instance, certain derivatives have been effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans, suggesting their utility in treating various infectious diseases (Göker et al., 2005).
3. DNA Interaction and Enzyme Inhibition
Benzimidazole derivatives have been found to interfere with the actions of DNA topoisomerases, enzymes crucial in cell cycle processes. Certain compounds have shown the ability to inhibit mammalian type I DNA topoisomerase, which could be significant in developing treatments for diseases like cancer (Coban et al., 2008).
4. Anti-Inflammatory Properties
These compounds also exhibit anti-inflammatory effects by interacting with various receptors and enzymes involved in inflammation. The structure-activity relationship analyses of benzimidazole compounds have shed light on how different substitutions on the benzimidazole ring influence their anti-inflammatory activity (Veerasamy et al., 2021).
5. Role in Neurological Disorders
Some derivatives of this compound have been studied for their potential role in neurological disorders. For instance, specific derivatives have been identified as selective antagonists of the NMDA receptor, which could be relevant in the treatment of conditions like neuropathic pain (Borza et al., 2007).
Properties
IUPAC Name |
N'-hydroxy-3H-benzimidazole-5-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-6-7(3-5)11-4-10-6/h1-4,13H,(H2,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHZNRZEBBMFNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=NO)N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C(=N/O)/N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656745 | |
Record name | N'-Hydroxy-1H-benzimidazole-6-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939999-63-0 | |
Record name | N'-Hydroxy-1H-benzimidazole-6-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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